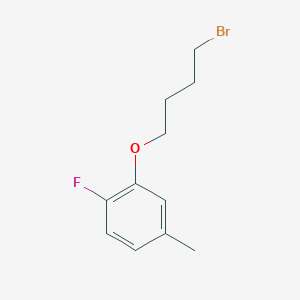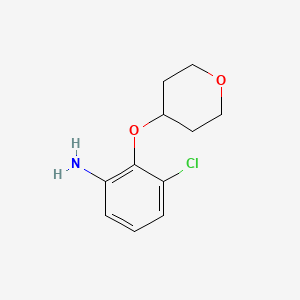
2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromobutoxy group attached to a fluoromethylbenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene typically involves the reaction of 1-fluoro-4-methylbenzene with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures, usually around 60°C, and is allowed to proceed overnight . The product is then isolated and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts can enhance the efficiency of the reaction, allowing for higher yields and reduced reaction times . Additionally, continuous flow reactors may be employed to streamline the production process and ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions. These reactions are usually performed in acidic or basic aqueous solutions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are conducted in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary depending on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromobutoxy)tetrahydro-2H-pyran
- 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril
- 5-(4-Bromobutoxy)phenyl-10,15,20-triphenylporphyrin
Uniqueness
2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene is unique due to the presence of both a bromobutoxy group and a fluoromethylbenzene ring. This combination of functional groups imparts specific chemical properties, such as reactivity and stability, making it suitable for various applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C11H14BrFO |
|---|---|
Peso molecular |
261.13 g/mol |
Nombre IUPAC |
2-(4-bromobutoxy)-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C11H14BrFO/c1-9-4-5-10(13)11(8-9)14-7-3-2-6-12/h4-5,8H,2-3,6-7H2,1H3 |
Clave InChI |
DWADYUDNXPONRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)

![alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide](/img/structure/B12085092.png)



![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)



![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)

